(3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate

Übersicht

Beschreibung

It has the molecular formula C37H72O5 and a molecular weight of 596.96 g/mol . This compound is a type of glycerolipid, which is a class of lipids that play essential roles in biological membranes and energy storage.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diheptadecanoin kann durch Veresterung von Glycerin mit Heptadecansäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, wobei Glycerin und Heptadecansäure zusammen in Gegenwart des Katalysators erhitzt werden, bis das gewünschte Diheptadecanoin gebildet ist .

Industrielle Produktionsverfahren

In industrieller Umgebung kann Diheptadecanoin mithilfe ähnlicher Veresterungsmethoden, jedoch in größerem Maßstab, hergestellt werden. Das Verfahren beinhaltet die kontinuierliche Zufuhr von Glycerin und Heptadecansäure in einen Reaktor, wo sie in Gegenwart eines Katalysators gemischt und erhitzt werden. Das Reaktionsgemisch wird dann durch Destillation oder andere Trennverfahren gereinigt, um hochreines Diheptadecanoin zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diheptadecanoin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diheptadecanoin kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Diheptadecanoin in Alkohole umwandeln.

Hydrolyse: Diheptadecanoin kann hydrolysiert werden, um Glycerin und Heptadecansäure zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Hydrolyse: Saure oder basische Bedingungen, wie Salzsäure (HCl) oder Natriumhydroxid (NaOH), erleichtern die Hydrolyse.

Hauptsächlich gebildete Produkte

Oxidation: Heptadecansäure.

Reduktion: Heptadecanol.

Hydrolyse: Glycerin und Heptadecansäure.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound in Lipid Research

- Triheptadecanoin serves as a model compound for studying lipid metabolism and fatty acid oxidation due to its unique structure. It contains three heptadecanoic acid chains, making it a useful standard in analytical chemistry for fatty acid quantification.

| Application | Description |

|---|---|

| Lipid Metabolism Studies | Used to investigate the mechanisms of lipid metabolism. |

| Fatty Acid Analysis | Acts as an internal standard for quantifying other fatty acids in complex matrices. |

Biological Applications

Influence on Cellular Processes

- The compound is known to affect cell signaling pathways and gene expression, influencing cellular metabolism. Its interactions with lipid membranes can alter membrane fluidity and permeability.

Case Study: Cellular Effects

- In vitro studies have shown that triheptadecanoin can modulate the activity of lipases, enzymes crucial for lipid metabolism. This modulation can lead to changes in metabolic pathways, potentially impacting energy homeostasis in cells.

| Biological Effect | Mechanism |

|---|---|

| Cell Signaling | Alters lipid membrane properties affecting signaling pathways. |

| Gene Expression | Influences the expression of genes related to lipid metabolism. |

Medical Applications

Drug Delivery Systems

- Triheptadecanoin is explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes. These properties enhance the solubility and bioavailability of hydrophobic drugs.

Nutritional Supplements

- The compound is utilized in formulating nutritional supplements aimed at patients with metabolic disorders, providing a source of energy while supporting lipid metabolism.

| Medical Application | Description |

|---|---|

| Drug Delivery | Enhances the delivery of hydrophobic drugs through liposome formation. |

| Nutritional Support | Used in supplements for metabolic disorder management. |

Industrial Applications

Food and Cosmetic Industry

- In the food industry, triheptadecanoin is employed as a food additive to improve texture and stability. In cosmetics, it acts as an emollient, enhancing skin feel and moisture retention.

| Industrial Application | Description |

|---|---|

| Food Additive | Improves texture and stability in food products. |

| Cosmetic Ingredient | Provides emollient properties in skincare products. |

Summary of Findings

The diverse applications of (3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate highlight its importance across various scientific fields:

- Chemistry: Serves as a model compound for lipid studies.

- Biology: Modulates cellular processes and influences gene expression.

- Medicine: Facilitates drug delivery and nutritional support.

- Industry: Enhances food products and cosmetic formulations.

Wirkmechanismus

Diheptadecanoin exerts its effects through interactions with biological membranes and enzymes. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, diheptadecanoin can be metabolized by lipases to release glycerol and heptadecanoic acid, which are further utilized in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triheptanoin: Ein Triglycerid mit drei Hepatansäureketten.

Heptadecansäure: Eine gesättigte Fettsäure mit einer 17-Kohlenstoffkette.

Glycerin: Eine einfache Polyolverbindung.

Einzigartigkeit

Diheptadecanoin ist einzigartig aufgrund seiner spezifischen Struktur als Diacylglycerin mit zwei Heptadecansäureketten. Diese Struktur verleiht ihm besondere physikalische und chemische Eigenschaften, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht .

Biologische Aktivität

(3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate, a fatty acid ester, is gaining attention for its potential biological activities. This compound is characterized by its unique structure, which influences its interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

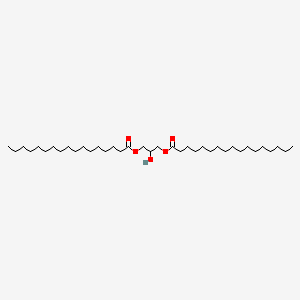

The chemical formula of this compound can be represented as follows:

This compound features a hydrophobic tail derived from heptadecanoic acid, contributing to its lipid-like properties. Its structure allows it to integrate into cellular membranes, affecting membrane dynamics and fluidity.

The biological activity of this compound primarily involves:

- Integration into Lipid Membranes : The compound can embed itself within lipid bilayers, altering membrane properties such as fluidity and permeability.

- Metabolism by Lipases : In biological systems, it is metabolized by various lipases, releasing free fatty acids that participate in metabolic pathways .

- Interaction with Enzymes : It targets enzymes involved in lipid metabolism, including phospholipases and acyltransferases, potentially modulating their activity .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .

2. Drug Delivery Systems

Due to its biocompatibility and ability to form liposomes, this compound is being explored in drug delivery applications. Its structure allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability .

3. Cellular Metabolism

Studies have highlighted the role of this compound in cellular lipid metabolism. It may influence energy storage and utilization in cells by modulating the activity of key metabolic enzymes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial effects | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Investigate drug delivery potential | Showed enhanced stability of encapsulated drugs using liposomal formulations containing the compound. |

| Study C | Assess metabolic impact | Indicated modulation of lipid metabolism pathways in cultured cells. |

Eigenschaften

IUPAC Name |

(3-heptadecanoyloxy-2-hydroxypropyl) heptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-33-35(38)34-42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSOLIGXMKFAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233338 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(17:0/0:0/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71431-35-1 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71431-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.